![molecular formula C13H16O B2936549 [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287271-08-1](/img/structure/B2936549.png)
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as 3-MeO-PCP, is a novel dissociative drug that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of arylcyclohexylamines, which are a group of compounds that have been studied for their ability to modulate the N-methyl-D-aspartate (NMDA) receptor.
作用机制
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, the compound may modulate glutamatergic neurotransmission and reduce excitotoxicity, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to interact with other neurotransmitter systems, including the dopamine and serotonin systems. This may contribute to its psychoactive effects, which include dissociation, euphoria, and altered perception.
实验室实验的优点和局限性
One advantage of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its high potency and selectivity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its psychoactive effects may also pose a limitation for certain types of experiments, and careful consideration should be given to the dosage and administration route used.
未来方向
There are several potential future directions for research on [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is its potential therapeutic use in the treatment of depression, anxiety, and PTSD. Further studies are needed to determine the optimal dosage and administration route, as well as the long-term safety and efficacy of the compound.
Another area of interest is the development of novel NMDA receptor modulators based on the structure of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. By modifying the chemical structure of the compound, it may be possible to create more selective and potent NMDA receptor antagonists that have improved therapeutic potential.
Conclusion:
In conclusion, [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a novel dissociative drug that has potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Its mechanism of action involves modulation of the NMDA receptor, and it has been shown to have neuroprotective properties in animal models. While further research is needed to fully understand its therapeutic potential, [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol represents a promising target for drug development in the field of neuropsychiatry.
合成方法
The synthesis of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves the reaction of 3-methylphenylacetonitrile with cyclohexylmagnesium bromide, followed by reduction with lithium aluminum hydride and subsequent methanolysis. This process yields the final product in high purity and yield.
科学研究应用
Research on [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has primarily focused on its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that the compound has antidepressant and anxiolytic effects in animal models, and may also have neuroprotective properties.
属性
IUPAC Name |
[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-3-2-4-11(5-10)13-6-12(7-13,8-13)9-14/h2-5,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQWWOPUQATQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



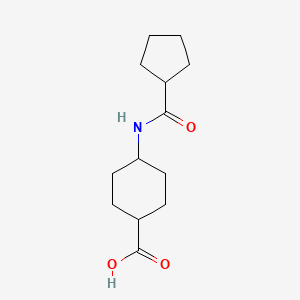
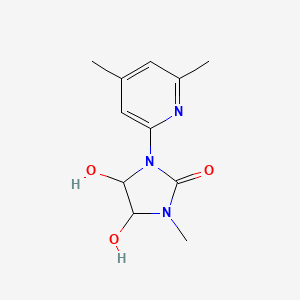
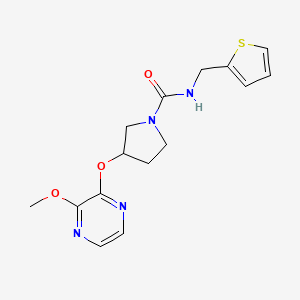
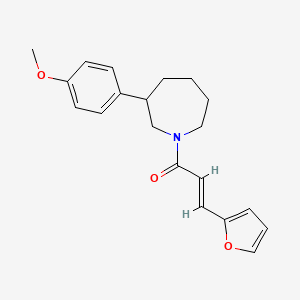



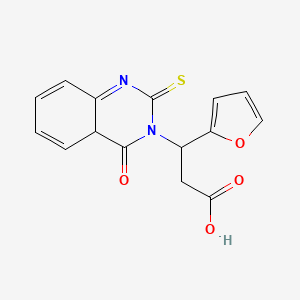
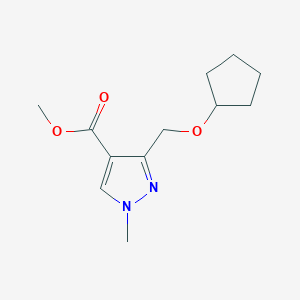
![(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2936486.png)
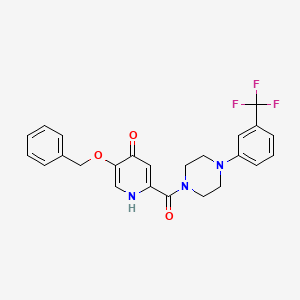
![N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide](/img/structure/B2936488.png)